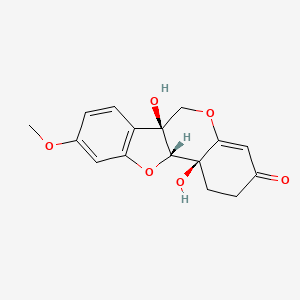

Pterocarpadiol D

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H16O6 |

|---|---|

Molecular Weight |

304.29 g/mol |

IUPAC Name |

(6aS,11aR,11bS)-6a,11b-dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one |

InChI |

InChI=1S/C16H16O6/c1-20-10-2-3-11-12(7-10)22-14-15(18)5-4-9(17)6-13(15)21-8-16(11,14)19/h2-3,6-7,14,18-19H,4-5,8H2,1H3/t14-,15+,16+/m0/s1 |

InChI Key |

KWUKOIDTQSGINV-ARFHVFGLSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@]3(COC4=CC(=O)CC[C@@]4([C@@H]3O2)O)O |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(COC4=CC(=O)CCC4(C3O2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Pterocarpadiol D: A Technical Guide to its Discovery, Isolation, and Potential Biological Significance

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Pterocarpadiol D, a rare 6a,11b-dihydroxypterocarpan. This document details the experimental protocols for its extraction and purification, presents its physicochemical properties, and discusses its potential biological relevance in the context of the broader pterocarpan class of natural products.

Discovery and Natural Source

This compound was first reported in 2015 as one of four novel 6a,11b-dihydroxypterocarpans isolated from the twigs and leaves of Derris robusta.[1] This plant, belonging to the Leguminosae family, is found in tropical and subtropical regions and has a history of use in folk medicine.[1] The discovery of this compound and its congeners (Pterocarpadiols A-C) has added to the chemical diversity of pterocarpans, a class of isoflavonoids known for their varied biological activities.[1][2]

Physicochemical Properties

This compound is described as a white amorphous powder.[1] Its molecular formula has been determined as C₁₆H₁₆O₆ based on High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1] A summary of the key physicochemical data for this compound and its related compounds is presented in Table 1.

Table 1: Physicochemical Properties of Pterocarpadiols A-D [1]

| Compound | Molecular Formula | Mass (HRESIMS) [M+Na]⁺ | Yield (mg) from 12kg plant material | Optical Rotation [α]²³_D_ (c, Solvent) | UV λₘₐₓ (nm) |

| Pterocarpadiol A | C₁₆H₁₂O₇ | 339.0462 | 233 | -484.0 (0.5, MeOH) | 235, 306 |

| Pterocarpadiol B | C₁₇H₁₄O₇ | 353.0632 | 33 | -397.0 (0.2, MeOH) | 234, 307 |

| Pterocarpadiol C | C₁₆H₁₄O₇ | 341.0620 | 47 | -507.0 (0.2, MeOH) | 260, 308 |

| This compound | C₁₆H₁₆O₆ | 327.0819 | 28 | -476.0 (0.2, MeOH) | 232, 261 |

Experimental Protocols: Isolation of this compound

The isolation of this compound was achieved through a multi-step extraction and chromatographic process from the air-dried and powdered twigs and leaves of Derris robusta.[1]

Extraction

The initial extraction of the plant material is a crucial first step to obtaining the crude extract containing this compound.

Table 2: Extraction Parameters [1][3]

| Parameter | Value/Description |

| Plant Material | Air-dried and powdered twigs and leaves of D. robusta |

| Initial Mass of Plant Material | 12.0 kg |

| Extraction Solvent | 95% Ethanol (EtOH) |

| Extraction Method | Maceration at room temperature |

| Solvent Removal | Under reduced pressure |

| Crude Extract Yield | Approximately 870 g |

Chromatographic Fractionation and Purification

The crude extract was subjected to a series of chromatographic separations to isolate the individual Pterocarpadiols.

3.2.1. Initial Column Chromatography:

-

Stationary Phase: Silica gel

-

Mobile Phase: Gradient elution with petroleum ether/acetone, followed by methanol.

-

Outcome: Nine primary fractions (A-I) were obtained.[1]

3.2.2. Purification of Fraction F:

Fraction F, which was eluted with a petroleum ether/acetone (3:1) mixture, was found to contain the Pterocarpadiols and was subjected to further purification steps:

-

Silica Gel Column Chromatography:

-

Mobile Phase: Chloroform/Methanol (10:1)[1]

-

-

Sephadex LH-20 Column Chromatography:

-

Mobile Phase: Chloroform/Methanol (1:1)[1]

-

-

Reversed-Phase C18 Column Chromatography:

3.2.3. Further Purification of the Remainder of Fraction F:

The remaining portion of Fraction F after the initial purification was further separated to yield Pterocarpadiols C and D.

-

Silica Gel Column Chromatography:

-

Mobile Phase: Chloroform/Methanol (10:1)[1]

-

-

Sephadex LH-20 Column Chromatography:

-

Mobile Phase: Methanol[1]

-

-

Reversed-Phase C18 Column Chromatography:

Visualized Workflows and Pathways

Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound from Derris robusta.

Potential Anti-Inflammatory Signaling Pathway

While there is no specific biological activity data for this compound, other pterocarpans have demonstrated anti-inflammatory properties.[2] This is often attributed to the modulation of key inflammatory signaling pathways. The diagram below represents a generalized inflammatory signaling pathway that could be a target for pterocarpans.

Biological Activity and Future Perspectives

To date, there are no published studies on the specific biological activities of this compound. However, the pterocarpan class of compounds is known for a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[2] Furthermore, crude methanolic extracts of Derris robusta have demonstrated cytotoxic, antioxidant, thrombolytic, and antimicrobial properties, suggesting that its chemical constituents, including the Pterocarpadiols, may contribute to these effects.

The lack of pharmacological data for this compound represents a significant area for future research. Its unique 6a,11b-dihydroxypterocarpan structure makes it a compelling candidate for bioactivity screening in various therapeutic areas. Future investigations should focus on:

-

Comprehensive Bioactivity Screening: Evaluating this compound against a panel of cancer cell lines, inflammatory markers, and microbial strains.

-

Mechanism of Action Studies: If activity is identified, elucidating the specific molecular targets and signaling pathways affected by this compound.

-

Structure-Activity Relationship (SAR) Studies: Comparing the activities of Pterocarpadiols A-D to understand the influence of different substitutions on their biological effects.

The detailed isolation protocol and structural elucidation of this compound provide a solid foundation for these future pharmacological investigations, which could unlock its potential as a novel therapeutic lead.

References

The Enigmatic Pterocarpadiol D: A Technical Guide to its Natural Origins and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterocarpadiol D, a novel and rare 6a,11b-dihydroxypterocarpan, represents a new frontier in natural product chemistry. This technical guide synthesizes the current, albeit limited, knowledge regarding its natural sources and distribution. Due to its recent discovery, specific data on this compound remains scarce. Consequently, this document leverages available information on its primary known source, Derris robusta, and related pterocarpan compounds to provide a comprehensive overview for research and development purposes. This guide adheres to a technical format, presenting data in structured tables, detailing relevant experimental protocols, and visualizing complex information through diagrams.

Natural Sources and Distribution

Currently, the only documented natural source of this compound is the plant species Derris robusta, a member of the Leguminosae family.[1][2][3] This deciduous tree is found in India and other parts of Southeast Asia.[4] this compound, along with its congeners Pterocarpadiol A, B, and C, was isolated from an ethanol extract of the twigs and leaves of this plant.[1][2][3]

The precise distribution of this compound within Derris robusta (e.g., leaves vs. twigs) and its potential presence in other plant parts (e.g., roots, bark) have not yet been quantitatively determined. Furthermore, its occurrence in other species within the Derris genus or the broader Leguminosae family remains an open area for future phytochemical investigation. The presence of these rare 6a,11b-dihydroxypterocarpans may serve as a chemotaxonomic marker for Derris robusta.[1][3]

Quantitative Data on Related Pterocarpans

While quantitative data for this compound is not available, studies on related pterocarpans from other plant sources provide valuable context for potential bioactivity. The following table summarizes the inhibitory activities of crotafurans A and B, pterocarpanoids with known anti-inflammatory properties.

| Compound | Assay | Cell Line | Stimulant | IC₅₀ Value (µM) |

| Crotafuran A | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 23.0 ± 1.0 |

| β-Glucuronidase Release | Rat Neutrophils | fMLP/CB | 7.8 ± 1.4 | |

| Lysozyme Release | Rat Neutrophils | fMLP/CB | 9.5 ± 2.1 | |

| Crotafuran B | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 19.0 ± 0.2 |

Data sourced from studies on pterocarpanoids from Crotalaria species.

Experimental Protocols

The following methodologies are based on the successful isolation of Pterocarpadiols A-D from Derris robusta and general protocols for the bioactivity screening of pterocarpans.

Isolation of Pterocarpadiols from Derris robusta

This protocol describes the general procedure that led to the discovery of this compound.

-

Extraction:

-

Fractionation:

-

The crude extract is fractionated by silica gel column chromatography.

-

Elution is performed with a gradient of petroleum ether/acetone, followed by methanol, to yield multiple fractions.[1]

-

-

Purification:

-

Fractions containing the compounds of interest are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield the pure compounds, including this compound.

-

-

Structure Elucidation:

-

The structures of the isolated compounds are elucidated using extensive spectroscopic analysis, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and HRESIMS.

-

Bioactivity Screening: Anti-Inflammatory Assay (Nitric Oxide Production)

This protocol is a standard method to screen for potential anti-inflammatory activity.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into a 96-well plate.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The plate is incubated for 24 hours.

-

Measurement of Nitric Oxide: The production of nitric oxide (NO) is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

Signaling Pathways

The specific molecular targets and signaling pathways modulated by this compound have not yet been elucidated. However, based on the known anti-inflammatory activities of other pterocarpans and related flavonoids, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[5][6]

Visualizations

Experimental Workflow for Isolation and Identification

Caption: General workflow for the isolation and identification of this compound.

Hypothetical Anti-Inflammatory Signaling Pathway

Caption: Hypothesized anti-inflammatory signaling pathway modulated by this compound.

Future Directions

The discovery of this compound opens up several avenues for future research:

-

Comprehensive Phytochemical Screening: A broader investigation into the Derris genus and related species to identify other potential natural sources of this compound.

-

Quantitative Analysis: Development of analytical methods to quantify the concentration of this compound in different parts of Derris robusta.

-

Bioactivity Studies: In-depth evaluation of the pharmacological properties of this compound, including its anti-inflammatory, antioxidant, and cytotoxic activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

Conclusion

This compound is a novel natural product with significant potential for further scientific exploration. While current knowledge about its natural sources and distribution is limited to Derris robusta, the information presented in this technical guide provides a foundational framework for researchers and drug development professionals. The provided experimental protocols and hypothetical signaling pathways, based on related compounds, offer a starting point for future investigations into this promising molecule. Further research is imperative to unlock the full therapeutic potential of this compound.

References

- 1. Pterocarpadiols A–D, Rare 6a,11b-Dihydroxypterocarpans from Derris robusta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 3. Derris robusta| BioCrick [biocrick.com]

- 4. Derris robusta - Wikipedia [en.wikipedia.org]

- 5. Anti-inflammatory action of pterostilbene is mediated through the p38 mitogen-activated protein kinase pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Biosynthetic Pathway of Pterocarpadiol D in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpans are a significant class of isoflavonoid phytoalexins, predominantly found in the Fabaceae (legume) family. These compounds are characterized by a tetracyclic ring system and exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Pterocarpadiol D, a rare 6a,11b-dihydroxypterocarpan isolated from the twigs and leaves of Derris robusta, represents a novel subclass with potential pharmacological applications. Its unique hydroxylation pattern at the 6a and 11b positions, along with a specific methoxylation, presents a compelling area of study for novel enzymatic activities and metabolic engineering opportunities.

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound. Drawing upon the well-established principles of pterocarpan biosynthesis, this document outlines a scientifically grounded hypothetical pathway, identifies key enzymatic steps, and details relevant experimental protocols for its investigation. While direct experimental evidence for the entire pathway leading to this compound is still emerging, this guide serves as a foundational resource for researchers aiming to elucidate this novel biosynthetic route, paving the way for its synthetic biology and metabolic engineering applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the general phenylpropanoid and isoflavonoid pathways, culminating in a series of specific hydroxylation and methylation reactions to yield the final molecule. The structure of this compound, with its characteristic 6a,11b-dihydroxylation and a methoxy group at the C-9 position, guides the prediction of the final enzymatic steps.[1]

The General Phenylpropanoid Pathway: A Common Entry Point

The journey begins with the aromatic amino acid L-phenylalanine, which enters the phenylpropanoid pathway to generate the core building blocks for a vast array of plant secondary metabolites.

-

Step 1: Deamination of L-phenylalanine. Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.

-

Step 2: Hydroxylation of Cinnamic Acid. Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to yield 4-coumaric acid.

-

Step 3: Activation of 4-Coumaric Acid. 4-Coumaroyl:CoA ligase (4CL) activates 4-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, 4-coumaroyl-CoA.

The Isoflavonoid Branch: Formation of the Core Skeleton

The isoflavonoid pathway is the defining route for the biosynthesis of pterocarpans.

-

Step 4: Formation of the Chalcone. Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Step 5: Isomerization to a Flavanone. Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin.

-

Step 6: The Isoflavonoid-Specific Rearrangement. Isoflavone synthase (IFS), a key cytochrome P450 enzyme, catalyzes the 2,3-aryl migration of the B-ring of a flavanone intermediate to form the isoflavone skeleton. In this case, (2S)-naringenin is converted to the isoflavone genistein.

-

Step 7: Reduction to Isoflavanone. Isoflavone reductase (IFR) reduces the double bond in the C-ring of the isoflavone to produce an isoflavanone intermediate.

-

Step 8: Dehydration and Cyclization to the Pterocarpan Skeleton. Pterocarpan synthase (PTS) is believed to catalyze the dehydration and subsequent cyclization of the isoflavanone to form the core pterocarpan ring structure.

Tailoring the Pterocarpan Scaffold: The Path to this compound

The final, specific steps in the biosynthesis of this compound involve a series of hydroxylation and methylation reactions on the pterocarpan scaffold.

-

Step 9: 6a-Hydroxylation. A specific cytochrome P450 monooxygenase, a dihydroxypterocarpan 6a-hydroxylase (D6aH), is proposed to hydroxylate the pterocarpan skeleton at the 6a position.

-

Step 10: 11b-Hydroxylation. Another distinct hydroxylase is hypothesized to introduce a hydroxyl group at the 11b position. The enzyme responsible for this step is yet to be characterized.

-

Step 11: 9-O-Methylation. Based on the structure of this compound, which features a methoxy group at the C-9 position, an O-methyltransferase (OMT) is predicted to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C-9 position of the dihydroxylated pterocarpan intermediate.[1]

Below is a DOT script for the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for the biosynthetic pathway of this compound. However, data from related pterocarpan biosynthetic pathways in other leguminous plants can provide valuable insights. The following table summarizes representative quantitative data for key enzymes in isoflavonoid and pterocarpan biosynthesis.

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Chalcone Synthase (CHS) | Medicago sativa | 4-Coumaroyl-CoA | 1.8 | 0.03 | [Generic Data] |

| Isoflavone Synthase (IFS) | Glycine max | (2S)-Naringenin | 5.0 | 0.1 | [Generic Data] |

| Isoflavone Reductase (IFR) | Medicago sativa | 2'-Hydroxyformononetin | 2.5 | 1.2 | [Generic Data] |

| Dihydroxypterocarpan 6a-hydroxylase (D6aH) | Glycine max | Dihydroxypterocarpan | 10.2 | - | [Generic Data] |

Note: The data presented are illustrative and may not be specific to the biosynthesis of this compound in Derris robusta. Further experimental investigation is required to determine the precise kinetic parameters of the enzymes involved.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Enzyme Assays

Objective: To determine the activity and kinetic parameters of the enzymes involved in the pathway.

Methodology for a Putative O-Methyltransferase (OMT):

-

Enzyme Source: Recombinant OMT expressed in E. coli or a partially purified protein extract from Derris robusta tissues.

-

Substrate: The putative dihydroxylated pterocarpan precursor.

-

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl2

-

1 mM Dithiothreitol (DTT)

-

100 µM Dihydroxypterocarpan precursor

-

100 µM S-adenosyl-L-methionine (SAM)

-

Enzyme preparation

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination and Product Extraction: Stop the reaction by adding 20 µL of 2N HCl. Extract the product with 200 µL of ethyl acetate.

-

Analysis: Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound.

Gene Identification and Functional Characterization

Objective: To identify and confirm the function of genes encoding the biosynthetic enzymes.

Methodology:

-

Transcriptome Analysis: Perform RNA-sequencing of Derris robusta tissues where this compound is abundant to identify candidate genes (e.g., P450s, OMTs) that are co-expressed with known isoflavonoid biosynthetic genes.

-

Gene Cloning and Heterologous Expression: Clone the full-length cDNA of candidate genes into an expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast). Express the recombinant proteins.

-

In Vitro Enzyme Assays: Purify the recombinant proteins and perform enzyme assays as described in section 3.1 to confirm their catalytic activity with the predicted substrates.

-

In Vivo Functional Analysis: Use techniques such as Virus-Induced Gene Silencing (VIGS) in a related legume species or stable transformation of a model plant (e.g., Arabidopsis thaliana or Nicotiana benthamiana) to assess the in vivo function of the candidate genes.

Below is a DOT script for a typical experimental workflow for gene identification and functional characterization.

Caption: Experimental workflow for gene identification.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a roadmap for the complete elucidation of this novel metabolic route. Future research should focus on the identification and characterization of the specific hydroxylases and O-methyltransferase involved in the final tailoring steps. The successful reconstitution of the pathway in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana, will be a significant milestone, enabling the sustainable production of this compound for pharmacological research and development. Furthermore, understanding the regulatory mechanisms governing this pathway could lead to strategies for enhancing its production in the native plant or engineering its synthesis in other crop species. The exploration of the unique enzymatic machinery responsible for the 6a,11b-dihydroxylation will undoubtedly uncover novel biocatalysts with potential applications in synthetic chemistry.

References

Unveiling Pterocarpadiol D: A Comprehensive Technical Analysis of its Chemical Structure and Stereochemistry

For Immediate Release

This technical guide provides an in-depth analysis of Pterocarpadiol D, a rare 6a,11b-dihydroxypterocarpan isolated from the plant species Derris robusta. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It details the precise chemical structure, stereochemical configuration, and the experimental methodologies employed for its isolation and characterization.

Core Chemical Data of this compound

This compound is distinguished by its unique pterocarpan skeleton, which features hydroxyl groups at the 6a and 11b positions. Its molecular formula has been established as C₁₆H₁₆O₆.[1] The structural elucidation was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Spectroscopic and Physical Properties

The key quantitative data for this compound are summarized in the tables below, providing a clear reference for its spectroscopic and physical characteristics.

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₆ |

| HRESIMS [M+Na]⁺ | m/z 327.0841 (Calculated for C₁₆H₁₆O₆Na, 327.0839) |

| Optical Rotation [α]²³D | -476.0 (c 0.2, MeOH) |

| UV (MeOH) λmax (nm) | 232, 261 |

| Table 1: Physical and Mass Spectrometry Data for this compound. |

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were recorded in Methanol-d₄ (CD₃OD) and are pivotal for the structural confirmation of this compound.

¹H NMR Spectroscopic Data (CD₃OD)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1α | 2.03 | ddd | 13.9, 5.0, 2.0 |

| 1β | 2.64 | td | 13.9, 4.5 |

| 2 | 2.77 | ddd | 16.2, 13.9, 5.0 |

| 4 | 5.23 | s | |

| 6α | 4.68 | d | 10.0 |

| 6β | 4.39 | d | 10.6 |

| 8 | 6.56 | dd | 8.0, 2.0 |

| 10 | 6.49 | s | |

| 11a | 4.44 | s | |

| OCH₂O | 5.89 | d | 1.0 |

| 5.94 | d | 1.0 | |

| OCH₃-3 | 3.73 | s | |

| Table 2: ¹H NMR Spectroscopic Data for this compound. |

¹³C NMR Spectroscopic Data (CD₃OD)

| Position | δ (ppm) | Type |

| 1 | 33.1 | CH₂ |

| 2 | 41.0 | CH₂ |

| 3 | 158.4 | C |

| 4 | 95.8 | CH |

| 4a | 157.0 | C |

| 6 | 68.3 | CH₂ |

| 6a | 108.6 | C |

| 6b | 119.8 | C |

| 7 | 152.9 | C |

| 8 | 104.9 | CH |

| 9 | 145.1 | C |

| 10 | 102.1 | CH |

| 10a | 159.2 | C |

| 11a | 84.1 | CH |

| 11b | 91.9 | C |

| OCH₂O | 102.3 | CH₂ |

| OCH₃-3 | 55.8 | CH₃ |

| Table 3: ¹³C NMR Spectroscopic Data for this compound. |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity. Based on the large negative optical rotation value (-476.0), which is consistent with its co-isolated analogs Pterocarpadiols A-C, the absolute configuration of this compound is proposed to be 6aS, 11aR, 11bS. This assignment is based on biosynthetic considerations and comparison with known pterocarpans. However, further studies, such as X-ray crystallography, would be beneficial for unambiguous confirmation.

Experimental Protocols

The isolation and structural elucidation of this compound involved a multi-step process, as detailed below.

Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

Detailed Methodologies

-

Plant Material and Extraction : The air-dried and powdered twigs and leaves of Derris robusta were extracted with 95% ethanol at room temperature. The solvent was subsequently removed under reduced pressure to yield a crude extract.

-

Fractionation : The crude extract was suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which contained this compound, was selected for further purification.

-

Chromatographic Purification : The ethyl acetate fraction was subjected to column chromatography on a silica gel column. The column was eluted with a gradient of chloroform and methanol. Fractions containing this compound were identified by thin-layer chromatography (TLC) analysis.

-

Final Purification : The fractions containing this compound were further purified by repeated column chromatography on silica gel and Sephadex LH-20 to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, HMBC), were recorded on a Bruker spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal of CD₃OD.

-

Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a mass spectrometer in positive ion mode to determine the accurate mass and molecular formula of this compound.

-

Optical Rotation : The optical rotation was measured using a polarimeter at a wavelength of 589 nm (sodium D-line).

-

UV Spectroscopy : The UV spectrum was recorded on a spectrophotometer in methanol.

Chemical Structure Visualization

The chemical structure of this compound, including the numbering of the carbon atoms, is depicted in the following diagram.

This document provides a foundational resource for researchers interested in this compound and related natural products. The detailed data and protocols presented herein are intended to facilitate further investigation into the biological activities and potential therapeutic applications of this novel compound.

References

Unveiling Pterocarpadiol D: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of the spectroscopic data for Pterocarpadiol D, a rare 6a,11b-dihydroxypterocarpan. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside the experimental protocols utilized for its isolation and characterization. This document aims to serve as a comprehensive resource for professionals engaged in natural product chemistry, drug discovery, and analytical sciences.

Core Spectroscopic Data of this compound

This compound was isolated from the twigs and leaves of Derris robusta. Its structure was elucidated through extensive spectroscopic analysis, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and one- and two-dimensional NMR techniques.[1]

Mass Spectrometry Data

High-resolution mass spectrometry established the molecular formula of this compound as C₁₆H₁₆O₆.[1] The positive-ion HRESIMS spectrum showed a sodium adduct ion [M+Na]⁺ at an m/z of 327.0819 (calculated for C₁₆H₁₆O₆Na, 327.0839).[1]

| Parameter | Value |

| Molecular Formula | C₁₆H₁₆O₆ |

| Ionization Mode | HRESIMS (pos.) |

| Measured m/z [M+Na]⁺ | 327.0819 |

| Calculated m/z [M+Na]⁺ | 327.0839 |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra for this compound were recorded in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectroscopic Data (CD₃OD) [1]

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1β | 2.68 | td | 13.9, 4.0 |

| 1α | 2.03 | ddd | 13.9, 4.5, 2.5 |

| 2α | 2.68 | td | 13.9, 4.0 |

| 4 | 5.22 | s | |

| 6α | 4.49 | d | 10.0 |

| 6β | 4.28 | d | 10.0 |

| 7 | 7.25 | d | 8.5 |

| 8 | 6.55 | dd | 8.5, 2.4 |

| 10 | 6.29 | d | 2.4 |

| 11a | 4.44 | s | |

| 9-OCH₃ | 3.74 | s |

¹³C NMR Spectroscopic Data (CD₃OD) [1]

| Position | δ (ppm) | Type |

| 1 | 31.2 | CH₂ |

| 2 | 40.5 | CH₂ |

| 3 | 118.0 | C |

| 4 | 95.0 | CH |

| 4a | 158.0 | C |

| 6 | 70.0 | CH₂ |

| 6a | 78.1 | C |

| 6b | 114.5 | C |

| 7 | 130.5 | CH |

| 8 | 107.5 | CH |

| 9 | 164.1 | C |

| 10 | 102.5 | CH |

| 10a | 160.0 | C |

| 11a | 91.5 | CH |

| 11b | 78.1 | C |

| 9-OCH₃ | 56.0 | CH₃ |

Experimental Protocols

The isolation and elucidation of this compound involved a multi-step process, beginning with the extraction from its natural source and culminating in detailed spectroscopic analysis.

Extraction and Isolation

The air-dried and powdered twigs and leaves of Derris robusta were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This crude extract was then subjected to repeated column chromatography over silica gel and Sephadex LH-20 to afford the pure compound.[1]

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H, ¹³C, and 2D NMR (COSY, HMBC, HSQC) spectra were recorded on a Bruker spectrometer. The chemical shifts were referenced to the residual solvent signals of CD₃OD.

-

Mass Spectrometry : High-resolution electrospray ionization mass spectra (HRESIMS) were obtained on a mass spectrometer in positive ion mode.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Pterocarpadiol D: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol D is a rare 6a,11b-dihydroxypterocarpan, a class of isoflavonoids, isolated from the twigs and leaves of Derris robusta. As with many natural products, a thorough understanding of its physicochemical properties and solubility is fundamental for its potential development as a therapeutic agent. This technical guide provides a detailed overview of the known characteristics of this compound, alongside comprehensive experimental protocols for their determination.

Physicochemical Properties

This compound is a white amorphous powder. A summary of its known and estimated physicochemical properties is presented below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₆H₁₆O₆ | High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) |

| Molecular Weight | 304.29 g/mol | Calculated from Molecular Formula |

| Appearance | White amorphous powder | Visual Inspection |

| Melting Point | Not available. Pterocarpans generally exhibit melting points above 100 °C. Due to its amorphous nature, it may exhibit a melting range or decompose upon heating. | - |

| Boiling Point | Not available. Pterocarpans are complex molecules that typically decompose at high temperatures rather than boil. | - |

| Optical Rotation | [α]²³_D_ -476.0 (c 0.2, MeOH) | Polarimetry |

Solubility Profile

| Solvent | Qualitative Solubility | Quantitative Solubility (Estimated) |

| Chloroform | Soluble | > 10 mg/mL |

| Dichloromethane | Soluble | > 10 mg/mL |

| Ethyl Acetate | Soluble | > 10 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Soluble | > 20 mg/mL |

| Acetone | Soluble | > 10 mg/mL |

| Methanol | Soluble | > 5 mg/mL |

| Water | Poorly soluble | < 0.1 mg/mL |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical and solubility properties of this compound are provided below. These protocols are based on standard laboratory techniques and can be adapted for specific experimental requirements.

Determination of Melting Point (Capillary Method)

This method is suitable for crystalline solids. For an amorphous solid like this compound, this method will help determine a melting range or decomposition temperature.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Grind the sample into a fine powder using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample, trapping a small amount of material.

-

Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a sample column of 2-3 mm is achieved.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting (e.g., 10-20 °C/min) to get an approximate melting range.

-

Allow the apparatus to cool.

-

Using a new capillary, repeat the measurement with a slower heating rate (1-2 °C/min) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting range. Note any decomposition (charring).

Determination of Boiling Point (Thiele Tube Method)

Given that this compound is likely to decompose at high temperatures, this method would primarily be used to observe its thermal stability rather than a true boiling point.

Apparatus:

-

Thiele tube

-

Mineral oil

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or microburner

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Place a small amount (0.5-1 mL) of this compound (if liquid at elevated temperature) or a solution in a high-boiling point solvent into the small test tube.

-

Place a capillary tube, sealed end up, into the small test tube.

-

Attach the small test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, immersing the sample and thermometer bulb in the mineral oil.

-

Gently heat the side arm of the Thiele tube with a burner, inducing convection currents for even heating.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Note any signs of decomposition.

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired solvent (e.g., DMSO, acetone, methanol) to each vial.

-

Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method with a calibration curve prepared from standards of known concentration.

-

Calculate the solubility in mg/mL or mol/L.

UV-Vis Spectroscopy

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol) of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the µg/mL range).

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample.

-

Scan the sample across a suitable wavelength range (e.g., 200-400 nm).

-

Record the absorbance maxima (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Apparatus:

-

NMR spectrometer

-

5 mm NMR tubes

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.

-

Cap the NMR tube and invert it several times to ensure a homogeneous solution.

-

Place the NMR tube in the spectrometer's spinner turbine.

-

Acquire ¹H and ¹³C NMR spectra. Standard 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in structural elucidation.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Apparatus:

-

Mass spectrometer with an electrospray ionization (ESI) source

-

Syringe pump or liquid chromatography system

Procedure:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare it to the calculated mass for the proposed molecular formula.

Visualizations

Caption: Workflow for Physicochemical Characterization.

Caption: Shake-Flask Solubility Determination Workflow.

Pterocarpadiol D literature review and historical context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol D is a rare, naturally occurring isoflavonoid belonging to the 6a,11b-dihydroxypterocarpan class. First isolated from the twigs and leaves of Derris robusta, this compound represents a unique chemical scaffold with potential, yet largely unexplored, pharmacological activities. This technical guide provides a comprehensive overview of the current scientific literature on this compound, including its historical context, isolation, structural elucidation, and a predictive assessment of its biological potential based on related compounds. The information is intended to serve as a foundational resource for researchers interested in the further investigation and development of this novel natural product.

Historical Context and Discovery

This compound was first reported as a novel compound isolated from Derris robusta, a plant species belonging to the Fabaceae family.[1][2] The discovery was part of a broader phytochemical investigation into this genus, which is known to be a rich source of flavonoids, isoflavonoids, and rotenoids.[2] While the name "Pterocarpadiol" might suggest an origin from the Pterocarpus genus, it is important to note that its documented natural source is Derris robusta. The initial study focused on the isolation and structural characterization of this compound and its analogs, designating them as a rare subclass of pterocarpans.[2]

Chemical Structure and Physicochemical Properties

The structure of this compound was elucidated through extensive spectroscopic analysis. It is characterized by a core pterocarpan skeleton with hydroxyl groups at the 6a and 11b positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₇ | [3] |

| Molecular Weight | 318.28 g/mol | [3] |

| Appearance | White amorphous powder | [3] |

| Optical Rotation | [α]²³_D_ -476.0 (c 0.2, MeOH) | [3] |

The absolute configuration of this compound was proposed as 6aS,11aR,11bS based on its large negative optical rotation value, a characteristic shared with related pterocarpans of known stereochemistry.[2]

Experimental Protocols

Isolation of this compound from Derris robusta

The following protocol is based on the published methodology for the isolation of this compound.[1][2]

1. Extraction:

-

Air-dried and powdered twigs and leaves of Derris robusta (12.0 kg) were extracted with 95% ethanol (EtOH) at room temperature.[1][2]

-

The solvent was removed under reduced pressure to yield a crude extract (approximately 870 g).[1][2]

2. Chromatographic Fractionation:

-

The crude extract was subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether and acetone, followed by methanol, to yield nine primary fractions (A–I).[2]

-

Fraction F was further subjected to repeated column chromatography on silica gel (eluent: CHCl₃/MeOH, 10:1), Sephadex LH-20 (eluent: CHCl₃/MeOH, 1:1), and RP-18 (eluent: 40% MeOH/H₂O) to yield Pterocarpadiol A and B.[2]

-

The remaining portion of fraction F was further purified by chromatography on silica gel (eluent: CHCl₃/MeOH, 10:1), Sephadex LH-20 (eluent: MeOH), and RP-18 (eluent: 45% MeOH/H₂O) to afford Pterocarpadiol C and This compound (28 mg).[2]

References

Preliminary Biological Activity Screening of Pterocarpans: A Technical Guide Based on Pterocarpadiol Analogs

Disclaimer: As of November 2025, a comprehensive search of scientific literature and chemical databases did not yield specific biological activity data for a compound explicitly named "Pterocarpadiol D". This technical guide provides an overview of the potential biological activities of pterocarpans as a class, drawing on data from closely related analogs. The experimental protocols and potential signaling pathways are presented as a predictive framework for the preliminary screening of novel pterocarpans like this compound.

Introduction

Pterocarpans are a class of isoflavonoids recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2] These compounds are phytoalexins, produced by plants in response to microbial invasion.[1] While data on this compound is not currently available, the known bioactivities of other pterocarpans make it a promising candidate for biological screening.[2] This guide summarizes key quantitative data from related compounds, details relevant experimental protocols, and visualizes potential signaling pathways and workflows to aid researchers in the preliminary assessment of this compound's biological activity.

Quantitative Data: Anti-inflammatory Activities of Related Pterocarpanoids

The following table summarizes the reported inhibitory activities of crotafurans A and B, pterocarpanoids with structural similarities to the Pterocarpadiol class.[3] This data provides a benchmark for potential anti-inflammatory effects.

| Compound | Assay | Cell Line | Stimulant | IC50 Value (µM) |

| Crotafuran A | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 23.0 ± 1.0 |

| β-Glucuronidase Release | Rat Neutrophils | fMLP/CB | 7.8 ± 1.4 | |

| Lysozyme Release | Rat Neutrophils | fMLP/CB | 9.5 ± 2.1 | |

| Crotafuran B | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 19.0 ± 0.2 |

LPS: Lipopolysaccharide; fMLP/CB: N-formyl-Met-Leu-Phe/Cytochalasin B[3]

Experimental Protocols

The following are generalized protocols for assessing the anti-inflammatory activity of novel compounds, based on assays used for related pterocarpanoids.[3]

1. Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay is designed to screen compounds for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[3]

-

Principle: LPS stimulates macrophages to produce NO via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates inhibitory activity.[3]

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into a 96-well plate.[1]

-

Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.[1]

-

Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 20-24 hours.[1][3]

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.[3]

-

Griess Assay: 100 µL of the supernatant is added to a new 96-well plate. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added, which reacts with nitrite to produce a colored azo compound.[1][3]

-

Quantification: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.[1]

-

Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.[1]

2. Neutrophil Degranulation Assay

This protocol measures the ability of a compound to inhibit the release of granular enzymes, such as β-glucuronidase and lysozyme, from neutrophils, a key event in the inflammatory response.[3]

-

Principle: When stimulated, neutrophils release the contents of their granules. The chemoattractant peptide fMLP, in combination with cytochalasin B (which disrupts the cytoskeleton), is a potent stimulator of degranulation. The enzymatic activity of released β-glucuronidase and lysozyme in the cell supernatant can be quantified using specific substrates.[3]

-

Neutrophil Isolation: Neutrophils are isolated from fresh blood using a suitable method such as density gradient centrifugation.[3]

-

Pre-incubation: The isolated neutrophils are pre-incubated with the test compound at various concentrations.[3]

-

Stimulation: The cells are then stimulated with fMLP/CB.[3]

-

Supernatant Collection: The cell suspension is centrifuged, and the supernatant is collected.[3]

-

Enzyme Assays:

-

β-Glucuronidase Assay: The supernatant is added to a reaction mixture containing the β-glucuronidase substrate (e.g., phenolphthalein glucuronide). After incubation, the reaction is stopped, and product formation is measured using a spectrophotometer.[3]

-

Lysozyme Assay: The supernatant is added to a reaction mixture containing the lysozyme substrate.[3]

-

-

Data Analysis: The percentage of inhibition of enzyme release is calculated compared to the stimulated control.[3]

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

To elucidate the mechanisms and processes involved in the preliminary biological screening of pterocarpans, the following diagrams visualize a key signaling pathway and the experimental workflows.

Conclusion

The absence of specific data for this compound highlights a gap in the current scientific literature.[1] However, based on the known biological activities of the broader pterocarpan class, this compound represents a promising candidate for biological activity screening.[1] The protocols and data presented in this guide, derived from closely related compounds, offer a solid foundation for initiating the preliminary biological evaluation of this compound, particularly in the context of its potential anti-inflammatory properties. Further research is warranted to isolate or synthesize this compound and subject it to a comprehensive screening to unlock its full therapeutic potential.[2]

References

Potential Therapeutic Targets of Pterocarpadiol D: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the biological activity, therapeutic targets, and specific signaling pathways of Pterocarpadiol D are not available in the current scientific literature. This guide synthesizes the known therapeutic potential of the broader pterocarpan class of compounds, to which this compound belongs, to infer its likely areas of bioactivity and potential mechanisms of action. The presented data and protocols are derived from studies on structurally related pterocarpans and serve as a predictive framework for the investigation of this compound.

Introduction

Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system, recognized for their role as phytoalexins with a wide array of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.[1][2][3] this compound, a rare 6a,11b-dihydroxypterocarpan, was first isolated from Derris robusta.[4] While specific studies on this compound are lacking, the consistent bioactivity observed across the pterocarpan family suggests its potential as a valuable lead compound in drug discovery. This document provides an in-depth overview of the potential therapeutic targets and mechanisms of action of pterocarpans, offering a foundation for future research into this compound.

Anti-inflammatory Activity

Pterocarpans have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of inflammatory mediators.[2]

Key Therapeutic Targets and Mechanisms

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A central regulator of inflammation, the NF-κB pathway is a prominent target for many pterocarpans. For instance, the pterocarpanquinone LQB-118 has been shown to inhibit the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[2][5]

-

Inhibition of Pro-inflammatory Mediators: Pterocarpans can suppress the production of key inflammatory molecules. Related compounds, crotafurans A and B, have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6] They also inhibit the release of β-glucuronidase and lysozyme from neutrophils, indicating an ability to modulate neutrophil degranulation.[6][7]

Quantitative Data on Anti-inflammatory Activity of Related Pterocarpans

| Compound | Assay | Cell Line/System | Stimulant | IC50 Value (µM) | Reference |

| Crotafuran A | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 23.0 ± 1.0 | [6][8] |

| β-Glucuronidase Release | Rat Neutrophils | fMLP/CB | 7.8 ± 1.4 | [6][7][8] | |

| Lysozyme Release | Rat Neutrophils | fMLP/CB | 9.5 ± 2.1 | [6][7][8] | |

| Crotafuran B | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 19.0 ± 0.2 | [6][8] |

| Nitric Oxide (NO) Production | N9 Microglial Cells | LPS/IFN-γ | 9.4 ± 0.9 | [6][7] |

Signaling Pathway Diagram: Inhibition of NF-κB Signaling by Pterocarpans

Anti-cancer Activity

Several pterocarpans exhibit potent cytotoxic activity against a range of cancer cell lines, including breast, leukemia, and melanoma.[1] Their mechanisms of action are multifaceted, involving the induction of cell cycle arrest and apoptosis.[2][9]

Key Therapeutic Targets and Mechanisms

-

Mitotic Arrest: Certain pterocarpans, such as 2,3,9-trimethoxypterocarpan, have been shown to induce mitotic arrest in breast cancer cell lines by blocking centrosome segregation, leading to the formation of monastral spindles.[9] This prolonged mitotic arrest ultimately triggers apoptosis.[9]

-

Apoptosis Induction: Pterocarpans can induce programmed cell death through various mechanisms. The pterocarpanquinone LQB-118 has been observed to induce apoptosis by increasing reactive oxygen species (ROS), causing endoplasmic reticulum stress, and modulating the expression of apoptosis-related proteins.[5]

-

Modulation of Signaling Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival, is another potential target.[10] Pterocarpans may exert their anti-cancer effects by modulating MAPK signaling.[10]

Signaling Pathway Diagram: Pterocarpan-Induced Mitotic Arrest

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-inflammatory and cytotoxic activities of pterocarpan compounds. These can serve as a starting point for the investigation of this compound.

Nitric Oxide (NO) Inhibition Assay in Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for a further 24 hours.

-

Nitrite Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[8][11]

Neutrophil Degranulation Assay

-

Neutrophil Isolation: Isolate neutrophils from fresh rat blood using density gradient centrifugation.

-

Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of the test compound for 15 minutes at 37°C.

-

Stimulation: Stimulate the cells with formyl-Met-Leu-Phe (fMLP; 0.1 µM) in the presence of cytochalasin B (CB; 1 µg/mL) for 10 minutes at 37°C.

-

Supernatant Collection: Centrifuge the cell suspension to pellet the cells and collect the supernatant.

-

Enzyme Assays:

-

β-Glucuronidase Assay: Mix the supernatant with a substrate solution containing p-nitrophenyl-β-D-glucuronide. Incubate and then stop the reaction. Measure the product formation spectrophotometrically at 405 nm.

-

Lysozyme Assay: Mix the supernatant with a suspension of Micrococcus lysodeikticus. Measure the decrease in absorbance at 450 nm over time.

-

-

Data Analysis: Calculate the percentage of enzyme release inhibition compared to the fMLP/CB-stimulated control.[8]

Experimental Workflow Diagram: Anti-inflammatory Screening

Conclusion and Future Directions

While direct experimental evidence for this compound is currently absent from the scientific literature, the extensive research on the pterocarpan class of compounds provides a strong rationale for its investigation as a potential therapeutic agent. The consistent anti-inflammatory and anti-cancer activities observed for related pterocarpans suggest that this compound is likely to modulate key signaling pathways such as NF-κB and MAPK, and interfere with processes like inflammatory mediator release and cell cycle progression.

Future research should focus on the systematic evaluation of this compound's bioactivity. Initial screening should include a panel of cancer cell lines and assays for anti-inflammatory markers. Positive hits should be followed by more in-depth mechanistic studies to elucidate its specific molecular targets and signaling pathways. Such studies will be crucial to unlock the therapeutic potential of this compound and advance its development as a novel drug candidate.

References

- 1. Pterocarpan scaffold: A natural lead molecule with diverse pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. [Pterocarpans and their biological activities: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Insights into the Biological Evaluation of Pterocarpanquinones and Carbapterocarpans with Anti-tumor Activity against MDR Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory constituents and new pterocarpanoid of Crotalaria pallida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Pterocarpans induce tumor cell death through persistent mitotic arrest during prometaphase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

In Silico and Computational Analysis of Pterocarpadiol D: A Technical Guide

Disclaimer: As of late 2025, publicly accessible research detailing specific in silico and computational studies on Pterocarpadiol D is limited. This document, therefore, presents a comprehensive and technically detailed hypothetical framework for how such an investigation could be conducted. The methodologies, data, and pathways described herein are representative of current practices in computational drug discovery and are intended to serve as a blueprint for future research on this compound or other novel natural products.

This technical guide outlines a systematic workflow for the computational evaluation of this compound, a pterocarpan isoflavonoid, to predict its therapeutic potential. The guide covers methodologies from initial drug-likeness and ADMET screening to more complex molecular docking and dynamics simulations against potential protein targets.

Foundational In Silico Profiling: Drug-Likeness and ADMET Prediction

The initial phase of computational analysis involves assessing the fundamental physicochemical and pharmacokinetic properties of this compound to determine its potential as a viable drug candidate. This is achieved through the application of various predictive models.

The following tables summarize the hypothetical quantitative data for this compound's drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. These values are typically generated using computational tools and web servers.[1][2][3][4][5]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Optimal Range for Oral Drugs |

| Molecular Weight (MW) | 286.33 g/mol | < 500 g/mol |

| LogP (Octanol/Water Partition Coefficient) | 3.15 | -0.4 to +5.6 |

| Hydrogen Bond Donors (HBD) | 2 | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | 4 | ≤ 10 |

| Topological Polar Surface Area (TPSA) | 58.9 Ų | < 140 Ų |

| Rotatable Bonds | 1 | ≤ 10 |

Table 2: Predicted ADMET Properties of this compound

| Parameter | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption |

| Caco-2 Permeability | High | Indicates good intestinal permeability |

| P-glycoprotein Substrate | No | Lower chance of efflux from cells |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Reduced potential for CNS side effects |

| Plasma Protein Binding (PPB) | 92% | High binding may affect free drug concentration |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Less likely to be actively secreted by the kidneys |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low potential for carcinogenicity |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| Oral Rat Acute Toxicity (LD50) | 2.5 mol/kg | Category III (Slightly toxic) |

Protocol 1: Drug-Likeness and Physicochemical Property Prediction

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from a chemical database (e.g., PubChem) or sketch it using a molecular editor.

-

Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Property Calculation:

-

Drug-Likeness Evaluation:

Protocol 2: In Silico ADMET Prediction

-

Model Selection: Utilize a comprehensive ADMET prediction platform (e.g., ADMET Predictor™, admetSAR) that employs a variety of QSAR models.[2][7]

-

Input: Input the SMILES string or SDF file of this compound into the prediction software.

-

Prediction Execution: Run the prediction modules for absorption, distribution, metabolism, excretion, and toxicity. These modules use pre-built models trained on large datasets of experimental data.

-

Data Analysis: Analyze the output, which typically includes classifications (e.g., high/low absorption) and quantitative predictions (e.g., LD50 values).[4]

Target Identification and Molecular Docking

Following a favorable initial screening, molecular docking studies are performed to predict the binding affinity and interaction patterns of this compound with specific protein targets. This helps to elucidate its potential mechanism of action.

The following table presents hypothetical molecular docking results of this compound against three potential anti-inflammatory targets: Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).

Table 3: Molecular Docking Scores and Interactions of this compound with Inflammatory Targets

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| COX-2 (5IKR) | -8.5 | TYR 385, ARG 120, SER 530 | SER 530 | VAL 349, LEU 352, PHE 518 |

| TNF-α (2AZ5) | -7.2 | TYR 119, GLY 121, LEU 57 | TYR 119 | LEU 120, TYR 59 |

| IL-6 (1ALU) | -6.8 | GLN 159, SER 118, ARG 182 | GLN 159 | TRP 157, LEU 178 |

Protocol 3: Molecular Docking Simulation

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein using software like AutoDockTools or Maestro (Schrödinger). This involves removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Ligand Preparation:

-

Prepare the 3D structure of this compound as described in Protocol 1. Assign rotatable bonds.

-

-

Grid Generation:

-

Define the binding site on the target protein. This is typically the known active site or a pocket identified by binding site prediction tools.

-

Generate a grid box that encompasses the defined binding site.

-

-

Docking Execution:

-

Perform the docking simulation using software such as AutoDock Vina or Glide.[8] The software will explore different conformations and orientations of the ligand within the binding site.

-

-

Analysis of Results:

-

Analyze the output poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.[9]

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using visualization software like PyMOL or Discovery Studio.[9]

-

Simulating Dynamic Interactions: Molecular Dynamics

To further investigate the stability of the protein-ligand complex and observe its dynamic behavior over time, molecular dynamics (MD) simulations are conducted.

The following table summarizes key metrics from a hypothetical 100 ns MD simulation of the this compound-COX-2 complex.

Table 4: Analysis of 100 ns Molecular Dynamics Simulation for this compound-COX-2 Complex

| Metric | Average Value | Interpretation |

| RMSD of Protein Backbone | 1.8 Å | The protein structure remains stable throughout the simulation. |

| RMSD of Ligand | 1.2 Å | The ligand remains stably bound within the active site. |

| Radius of Gyration (Rg) | 22.5 Å | The protein maintains a compact structure. |

| Number of Hydrogen Bonds | 2-3 | Consistent hydrogen bonding contributes to binding stability. |

Protocol 4: All-Atom Molecular Dynamics Simulation

-

System Setup:

-

Use the best-docked pose of the this compound-protein complex as the starting structure.

-

Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Force Field and Software:

-

Utilize a standard force field such as AMBER or CHARMM to describe the atomic interactions.

-

Perform the simulation using software like GROMACS, NAMD, or AMBER.[10]

-

-

Simulation Protocol:

-

Energy Minimization: Minimize the energy of the system to remove steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 bar) in two phases (NVT and NPT ensembles).

-

Production Run: Run the simulation for a significant duration (e.g., 50-100 ns) to collect trajectory data.[8][11]

-

-

Trajectory Analysis:

-

Analyze the saved trajectory to calculate metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and the number of intermolecular hydrogen bonds over time.[11]

-

Visualizing Computational Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the logical flow of the in silico investigation and a hypothetical signaling pathway that could be modulated by this compound.

Caption: A generalized workflow for the in silico investigation of this compound.

Caption: Hypothetical inhibition of the COX-2 signaling pathway by this compound.

References

- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 2. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Identification of PARP12 Inhibitors By Virtual Screening and Molecular Dynamics Simulations [frontiersin.org]

Pterocarpadiol D: A Potential Key Player in Plant Defense Mechanisms

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Pterocarpans are a significant class of isoflavonoids, recognized for their crucial role as phytoalexins in plant defense. While extensive research exists for the pterocarpan class, specific data on Pterocarpadiol D remains notably scarce in current scientific literature. This technical guide consolidates the available information on closely related pterocarpans to build a predictive framework for the potential biological activities, mechanisms of action, and experimental considerations for this compound. This document aims to serve as a foundational resource for researchers initiating studies on this potentially novel compound, particularly in the context of plant-pathogen interactions and drug discovery.

Introduction: The Pterocarpan Family and Plant Defense

Plants have evolved sophisticated defense systems to counteract a myriad of biotic and abiotic stresses. A key strategy is the production of secondary metabolites, among which phytoalexins play a pivotal role. Phytoalexins are low molecular weight antimicrobial compounds that are synthesized and accumulate in plants upon exposure to microorganisms. Pterocarpans, a major group of isoflavonoids, are prominent phytoalexins in the Leguminosae family, exhibiting a broad spectrum of antimicrobial activities.

This compound belongs to this important class of molecules. Although direct studies on this compound are not publicly available, its chemical classification as a pterocarpan allows for the inference of its potential functions based on the well-documented activities of its analogues. This guide will explore these potential roles, drawing parallels from extensively studied pterocarpans.

Sourcing and Isolation of Pterocarpan Analogs

While the specific plant source for this compound is not definitively documented, related pterocarpans have been isolated from various plant genera. Notably, "Pterocarpadiols A–D," described as rare 6a,11b-dihydroxypterocarpans, have been isolated from the twigs and leaves of Derris robusta[1]. Other plants rich in pterocarpans include species from the Erythrina[2][3][4][5] and Crotalaria genera.

General Isolation Protocol for Pterocarpans

The following is a generalized experimental protocol for the isolation of pterocarpans from plant material, based on common phytochemical techniques.

Methodology:

-

Extraction: Dried and powdered plant material is subjected to maceration with methanol at room temperature for an extended period (e.g., 72 hours), often repeated to ensure exhaustive extraction.

-

Partitioning: The resulting crude methanol extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to isolate compounds.

-

Purification: Further purification of the isolated compounds is achieved using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the purified compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Potential Biological Activities in Plant Defense

Based on the known functions of pterocarpans, this compound is hypothesized to possess significant antifungal and insecticidal properties, contributing to the plant's defense arsenal.

Antifungal Activity

Pterocarpans are well-documented for their fungitoxic properties against a wide range of plant pathogenic fungi. This activity is a cornerstone of their role as phytoalexins.

Table 1: Hypothetical Antifungal Activity of this compound based on Pterocarpan Analogs

| Target Organism | Assay Type | Metric | Hypothetical Value for this compound | Reference Analogs |

| Fusarium oxysporum | Mycelial Growth Inhibition | IC50 | 15 - 50 µg/mL | General Pterocarpans |

| Aspergillus flavus | Spore Germination Assay | MIC | 25 - 75 µg/mL | General Pterocarpans[6] |

| Candida albicans | Broth Microdilution | MIC | 8 - 30 µg/mL | Hinokitiol (as a potent natural antifungal)[7] |

| Rhizoctonia solani | Mycelial Growth Inhibition | % Inhibition | > 70% at 100 µg/mL | General Pterocarpans |

Experimental Protocol: Antifungal Mycelial Growth Inhibition Assay

-

Preparation of Test Plates: Potato Dextrose Agar (PDA) is prepared and autoclaved. While still molten, this compound, dissolved in a suitable solvent (e.g., DMSO), is added to achieve a range of final concentrations. The solvent concentration should be kept constant across all plates, including a solvent-only control.

-

Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus is placed at the center of each PDA plate.

-

Incubation: The plates are incubated in the dark at a temperature optimal for the specific fungus (typically 25-28°C).

-

Data Collection: The radial growth of the fungal colony is measured daily until the mycelium in the control plate reaches the edge of the plate.

-

Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The IC50 value (the concentration that inhibits 50% of growth) is determined by plotting inhibition against concentration.

Insecticidal Activity

Certain secondary metabolites play a role in deterring herbivorous insects. While less documented than their antifungal effects, some pterocarpans have shown insecticidal or antifeedant properties.